2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . This method provides excellent yields and is straightforward to implement.
Chemical Reactions Analysis
2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential biological activities, making it a candidate for further biological studies.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo core but differ in their substitution patterns and biological activities.
Thiazolo[3,2-b][1,2,4]triazoles:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also share a triazolo core and have been studied for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H20N4O2/c1-26-17-8-3-15(4-9-17)5-12-20-23-21-22-14-13-19(25(21)24-20)16-6-10-18(27-2)11-7-16/h3-4,6-11,13-14H,5,12H2,1-2H3 |
InChI Key |
RDRMXTNRCWEVNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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